molecular formula C10H14O3 B1526078 2-(Cyclooct-2-yn-1-yloxy)acetic acid CAS No. 917756-42-4

2-(Cyclooct-2-yn-1-yloxy)acetic acid

Cat. No. B1526078
M. Wt: 182.22 g/mol
InChI Key: QUIAKSQMOGTDQJ-UHFFFAOYSA-N
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Description

“2-(Cyclooct-2-yn-1-yloxy)acetic acid” is a solid compound that may appear white or light yellow . It is stable at room temperature but may be sensitive to light and air .


Molecular Structure Analysis

The molecular formula of “2-(Cyclooct-2-yn-1-yloxy)acetic acid” is C10H14O3 . The InChI Key is QUIAKSQMOGTDQJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The molecular weight of “2-(Cyclooct-2-yn-1-yloxy)acetic acid” is 182.22 . The predicted density is 1.13±0.1 g/cm3 , and the predicted boiling point is 355.9±35.0 °C .

Scientific Research Applications

Synthesis and Characterization

  • A study investigated the synthesis and characterization of novel amino acid-bearing Schiff base ligands, where an amino acid like [1-(aminomethyl)cyclohexyl]acetic acid was reacted with other compounds to produce Schiff base ligands. These were further reacted with metal ions for spectroscopic studies and theoretical studies (Ikram et al., 2015).

Molecular Inclusion Studies

  • Research on molecular inclusion involving macrocycles mentioned crystal and molecular structures related to acetic acid, highlighting the structural configurations and interactions within these compounds (Rizzoli et al., 1982).

Catalytic Applications

  • A study explored the ruthenium-catalyzed addition reaction of acetic acid to propargyl alcohol derivatives. This research is significant for understanding the reactivity and applications of acetic acid derivatives in catalytic processes (Hori et al., 1987).

Polymorphism and Crystallography

  • Investigations into polymorphism and symmetry in certain acetic acid derivatives, such as (3-carboxymethoxynaphthalen-2-yloxy) acetic acid, provide insights into the structural diversity and crystallographic properties of these compounds (Karmakar & Baruah, 2008).

Applications in Organic Synthesis

  • The synthesis routes and experimental data for reactions like copper-free Huisgen 1,4-cycloaddition, which utilize starting materials including 2-(cyclooct-2-yn-1-yloxy)acetic acid, are crucial for understanding its role in the synthesis of complex organic molecules (Spanedda et al., 2015).

Structural and Vibrational Analysis

  • Research on the structural and vibrational analysis of quinolin-8-yloxy derivatives of acetic acid, such as (5-chloro-quinolin-8-yloxy) acetic acid, contributes to the understanding of molecular properties and potential biological applications of these compounds (Romano et al., 2013).

Molecular Recognition Applications

  • Optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol, derived from similar chemical structures, has been used as a chiral solvating agent for molecular recognition, indicating potential applications in stereochemistry and enantiomer discrimination (Khanvilkar & Bedekar, 2018).

Safety And Hazards

“2-(Cyclooct-2-yn-1-yloxy)acetic acid” is associated with several hazard statements: H302-H315-H319-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated environment .

properties

IUPAC Name

2-cyclooct-2-yn-1-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-10(12)8-13-9-6-4-2-1-3-5-7-9/h9H,1-4,6,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIAKSQMOGTDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC#CC(CC1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclooct-2-yn-1-yloxy)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Cyclooct-2-yn-1-yloxy)acetic acid
Reactant of Route 2
2-(Cyclooct-2-yn-1-yloxy)acetic acid
Reactant of Route 3
2-(Cyclooct-2-yn-1-yloxy)acetic acid
Reactant of Route 4
2-(Cyclooct-2-yn-1-yloxy)acetic acid
Reactant of Route 5
2-(Cyclooct-2-yn-1-yloxy)acetic acid
Reactant of Route 6
2-(Cyclooct-2-yn-1-yloxy)acetic acid

Citations

For This Compound
9
Citations
MV Spanedda, C Salomé, B Hilbold, E Berner… - Data in Brief, 2015 - Elsevier
We present here the synthetic routes and the experimental data (NMR and MS spectra) for model reactions for copper-free Huisgen 1,4-cycloaddition, Staudinger ligation and for …
Number of citations: 5 www.sciencedirect.com
JC Kern, D Dooney, R Zhang, L Liang… - Bioconjugate …, 2016 - ACS Publications
In an effort to examine the utility of antibody–drug conjugates (ADCs) beyond oncology indications, a novel phosphate bridged Cathepsin B sensitive linker was developed to enable the …
Number of citations: 76 pubs.acs.org
JC Kern, M Cancilla, D Dooney… - Journal of the …, 2016 - ACS Publications
As part of an effort to examine the utility of antibody–drug conjugates (ADCs) beyond oncology indications, a novel pyrophosphate ester linker was discovered to enable the targeted …
Number of citations: 138 pubs.acs.org
S Senapati, S Manna, S Lindsay, P Zhang - Langmuir, 2013 - ACS Publications
Atomic force microscopy (AFM) has been extensively used in studies of biological interactions. Particularly, AFM based force spectroscopy and recognition imaging can sense …
Number of citations: 39 pubs.acs.org
T Wang, JG Vineberg, T Honda, I Ojima - Bioorganic Chemistry, 2018 - Elsevier
Theranostics will play a significant role in the next-generation chemotherapy. Two novel tumor-targeting theranostic drug conjugates, bearing imaging arms, were designed and …
Number of citations: 8 www.sciencedirect.com
S Manna - 2016 - keep.lib.asu.edu
Multivalency is an important phenomenon that guides numerous biological interactions. It has been utilized in design of therapeutics and drug candidates. Hence, this study attempts to …
Number of citations: 2 keep.lib.asu.edu
PE Brandish, A Palmieri, S Antonenko… - Bioconjugate …, 2018 - ACS Publications
Glucocorticoids (GCs) are excellent anti-inflammatory drugs but are dose-limited by on-target toxicity. We sought to solve this problem by delivering GCs to immune cells with antibody–…
Number of citations: 43 pubs.acs.org
S Senapati - 2015 - keep.lib.asu.edu
Atomic force microscopy (AFM) has become an important tool to characterize and image surfaces with nanoscale resolution. AFM imaging technique has been utilized to study a wide …
Number of citations: 2 keep.lib.asu.edu
GC Gavins - 2023 - search.proquest.com
Live-cell fluorescent labelling techniques allow biologists to glimpse into a complex biological environment and derive information about a specific target in a near-native environment. …
Number of citations: 0 search.proquest.com

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